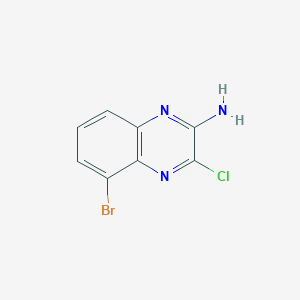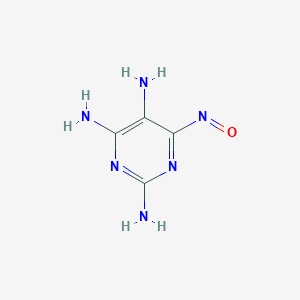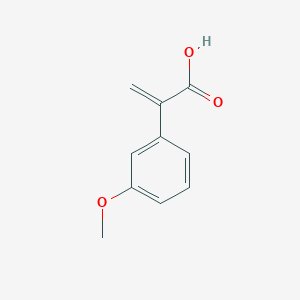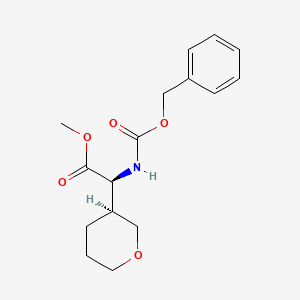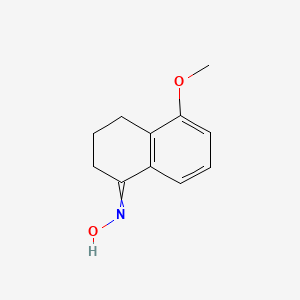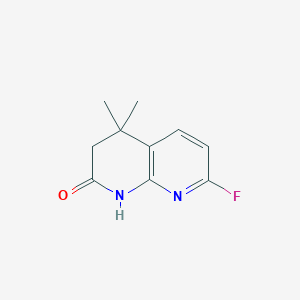![molecular formula C9H9NOS B8654544 2-thieno[3,2-b]pyridin-5-ylethanol](/img/structure/B8654544.png)
2-thieno[3,2-b]pyridin-5-ylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thieno[3,2-b]pyridin-5-ylethanol is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure with an ethanol group attached to the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-thieno[3,2-b]pyridin-5-ylethanol typically involves the cyclization of thiophene derivatives with pyridine rings. One common method includes the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-b]pyridine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thieno[3,2-b]pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-thieno[3,2-b]pyridin-5-ylethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thieno[3,2-b]pyridine derivative without the ethanol group.
Substitution: The hydrogen atoms on the thieno[3,2-b]pyridine ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Thieno[3,2-b]pyridine-5-carboxylic acid.
Reduction: Thieno[3,2-b]pyridine.
Substitution: Various halogenated thieno[3,2-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
2-thieno[3,2-b]pyridin-5-ylethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-thieno[3,2-b]pyridin-5-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different substitution pattern.
Thieno[3,4-b]pyridine: Features a different arrangement of the thiophene and pyridine rings.
Pyrido[3,2-d]thieno[3,2-b]pyrimidine: A more complex heterocyclic compound with additional fused rings.
Uniqueness
2-thieno[3,2-b]pyridin-5-ylethanol is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C9H9NOS |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
2-thieno[3,2-b]pyridin-5-ylethanol |
InChI |
InChI=1S/C9H9NOS/c11-5-3-7-1-2-9-8(10-7)4-6-12-9/h1-2,4,6,11H,3,5H2 |
Clave InChI |
ONTRQBLGZCFMEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CS2)N=C1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


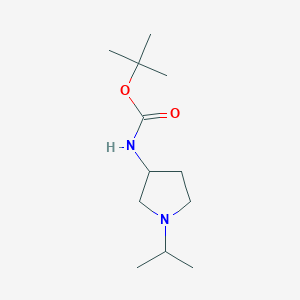
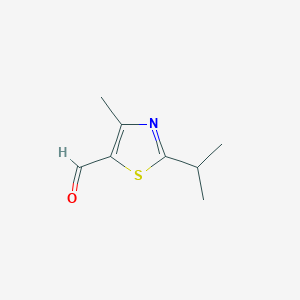
![Acetamide, N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B8654471.png)
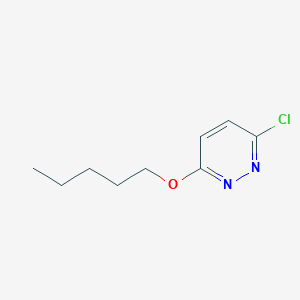
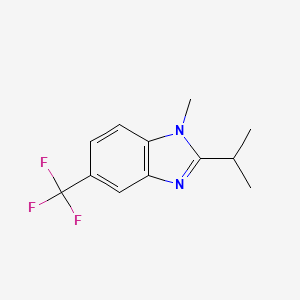
![Methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B8654502.png)

